molecular formula C7H6ClN3 B11914372 6-Chloroimidazo[1,2-a]pyridin-5-amine

6-Chloroimidazo[1,2-a]pyridin-5-amine

Cat. No.: B11914372
M. Wt: 167.59 g/mol
InChI Key: SUROYTSTGJWUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyridin-5-amine is a nitrogen-containing fused heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in organic chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules . This specific amine-substituted derivative is particularly useful for the design and synthesis of targeted molecular probes and potential therapeutic agents. Its research applications are primarily found in the field of oncology, where similar compounds have been developed as potent inhibitors of key biological targets. For instance, research has demonstrated that the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline motif can yield effective PI3Kα inhibitors, which are important in the study of cancer cell signaling pathways . Furthermore, Schiff bases derived from chloro-substituted imidazopyridines have shown promising in vitro anticancer activity against human carcinoma cell lines, such as kidney and lung carcinomas, as well as antimicrobial properties . The chloro and amine functional groups on the heterocyclic ring provide distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for specific research objectives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-5-amine

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H,9H2

InChI Key

SUROYTSTGJWUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1Cl)N

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 6 Chloroimidazo 1,2 a Pyridin 5 Amine and Its Analogues

Elucidation of Nucleophilic Substitution Mechanisms in Imidazo[1,2-a]pyridine (B132010) Formation

The formation of the imidazo[1,2-a]pyridine ring system often commences with a nucleophilic substitution reaction. The classical synthesis, first reported by Tschitschibabin, involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. bio-conferences.org The pivotal step in this mechanism is the nucleophilic attack of the endocyclic nitrogen atom of the pyridine (B92270) ring on the electrophilic carbon of the α-halocarbonyl compound, leading to the displacement of the halide ion. bio-conferences.org This initial SN2 reaction forms a key intermediate, an N-acylmethylpyridinium halide salt.

For an analogue like 6-chloro-5-aminopyridine, the electronic effects of the substituents play a crucial role. The chlorine atom at the 6-position is an electron-withdrawing group, which generally deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic substitution at other positions. The amino group at the 5-position is a strong electron-donating group, which activates the ring. The interplay of these effects influences the nucleophilicity of the ring nitrogen.

In some cases, the exocyclic amino group can also act as a nucleophile. However, the formation of the imidazo[1,2-a]pyridine core specifically requires the participation of the pyridine ring nitrogen in the initial substitution. bio-conferences.org Studies on various substituted 2-aminopyridines have shown that the reaction proceeds efficiently, indicating that the nucleophilicity of the ring nitrogen is generally sufficient for the initial substitution step. bio-conferences.orgresearchgate.net

Research has also explored variations of this fundamental mechanism. For instance, in reactions involving 2-chloropyridines and 2H-azirines, the reaction is initiated by the activation of the chloropyridine, followed by nucleophilic attack and cyclization to form the imidazo[1,2-a]pyridine product. organic-chemistry.org

Studies on Intramolecular Cyclization Pathways

Following the initial nucleophilic substitution, the formation of the five-membered imidazole (B134444) ring occurs via an intramolecular cyclization. This step is a defining feature of imidazo[1,2-a]pyridine synthesis. The intermediate formed in the first step, the N-acylmethylpyridinium salt, undergoes a condensation reaction.

The exocyclic amino group of the original 2-aminopyridine derivative, now part of the pyridinium (B92312) intermediate, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the substituent that was introduced in the first step. This is typically followed by a dehydration step, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system. This intramolecular cyclization is a type of condensation reaction that creates the fused bicyclic structure.

The reaction conditions, such as the presence of a base or acid, can influence the rate and efficiency of this cyclization. In many modern synthetic protocols, this cyclization occurs in a one-pot or tandem fashion immediately following the initial substitution. rsc.org For example, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene proceeds through an initial substitution followed by a spontaneous intramolecular cyclization. organic-chemistry.org

In the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, the mechanism involves a cascade reaction where an intramolecular Michael addition, involving the pyridine endocyclic nitrogen, occurs in a regioselective 5-exo-trig fashion. bio-conferences.org

Reaction Intermediates and Transition State Analysis

The investigation of reaction intermediates provides crucial insights into the mechanistic pathways of imidazo[1,2-a]pyridine formation. One of the most commonly identified intermediates is the N-phenacylpyridinium bromide, which can be formed in situ from the reaction of a pyridine with an α-bromoketone. organic-chemistry.org This intermediate has been isolated and characterized in some instances, providing strong evidence for the stepwise nature of the reaction.

Another significant intermediate is the Ortoleva-King type intermediate. organic-chemistry.org In copper-catalyzed aerobic oxidative syntheses of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, preliminary mechanistic studies have indicated that the reaction proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org This involves the formation of a pyridinium salt by the reaction of the pyridine with an electrophile generated in situ from the ketone.

In multicomponent reactions, such as those involving an aldehyde, a 2-aminopyridine, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction), a protonated imine species is formed from the 2-aminopyridine and the aldehyde. This imine then undergoes a formal [4+1] cycloaddition with the isocyanide to generate a spiro intermediate. This spiro compound can then rearrange to form the final imidazo[1,2-a]pyridine product.

While various intermediates have been proposed and in some cases identified, detailed transition state analyses, particularly for complex, substituted systems like 6-chloroimidazo[1,2-a]pyridin-5-amine, are less common in the literature. These analyses often require sophisticated computational studies to map the energy profiles of the reaction pathways and to understand the precise structures of the transition states.

Unraveling Complex Cascade and Tandem Reaction Mechanisms

Modern synthetic methods often employ cascade or tandem reactions to construct the imidazo[1,2-a]pyridine scaffold in a single, efficient operation. rsc.org These reactions are characterized by a sequence of bond-forming events that occur in one pot without the isolation of intermediates.

A notable example is the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines through a cascade reaction of nitroolefins with 2-aminopyridines. bio-conferences.org This process involves a sequence of steps including Michael addition and intramolecular cyclization, often catalyzed by a Lewis acid like FeCl3. bio-conferences.org Another example is the catalyst-free cascade process involving 2-aminopyridine and 1-bromo-2-phenylacetylene, which leads to 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Multicomponent reactions (MCRs) are another class of complex reactions used for the synthesis of highly functionalized imidazo[1,2-a]pyridines. bio-conferences.org The Groebke-Blackburn-Bienaymé reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, provides a powerful tool for generating molecular diversity in the imidazo[1,2-a]pyridine core. rsc.org Similarly, a three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, offers a direct route to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org

These complex reaction cascades are highly valuable for their atom economy and operational simplicity. The mechanisms of these reactions often involve a series of interconnected nucleophilic additions, cyclizations, and eliminations, with the specific pathway being directed by the choice of reactants, catalysts, and reaction conditions.

Role of Catalysts in Directing Reaction Outcomes and Pathways

Catalysts play a pivotal role in many synthetic routes to imidazo[1,2-a]pyridines, often enabling reactions to proceed under milder conditions, with higher yields, and with greater selectivity. A wide variety of catalytic systems have been developed, ranging from transition metals to organocatalysts and even catalyst-free systems.

Transition Metal Catalysts:

Copper: Copper catalysts, such as CuI and CuCl2, are widely used. organic-chemistry.orgnih.gov They are effective in aerobic oxidative reactions, multicomponent reactions, and cyclization reactions. bio-conferences.orgorganic-chemistry.orgnih.gov For example, CuI catalyzes the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org Copper also catalyzes the three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org

Palladium: Palladium catalysts, such as Pd(OAc)2, are used in three-component reactions for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Iron: Iron catalysts, like FeCl3, have been found to be effective in catalyzing the cascade reaction between nitroolefins and 2-aminopyridines. bio-conferences.org

Organocatalysts and Other Catalysts:

Iodine: Molecular iodine has been used as a catalyst in multicomponent reactions and for the C-H functionalization of imidazo[1,2-a]pyridines. rsc.orgresearchgate.net It is an environmentally benign and cost-effective catalyst. rsc.org

Flavin: A combination of flavin and iodine has been used to catalyze an aerobic oxidative C-N bond-forming process for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

Catalyst-Free Reactions: Interestingly, a number of synthetic methods for imidazo[1,2-a]pyridines proceed efficiently without any catalyst. bio-conferences.org The reaction of α-bromo/chloroketones with 2-aminopyridines can be carried out under solvent-free conditions at elevated temperatures. bio-conferences.org Similarly, catalyst-free cascade processes have been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

The choice of catalyst can significantly influence the reaction pathway and the final product. For example, in some reactions, the catalyst may facilitate the formation of a key intermediate, while in others, it may play a role in a crucial oxidation or cyclization step. The development of new catalytic systems continues to be an active area of research, with a focus on improving the efficiency, selectivity, and environmental friendliness of the synthesis of imidazo[1,2-a]pyridines and their analogues.

Data Tables

Table 1: Examples of Catalysts in Imidazo[1,2-a]pyridine Synthesis

CatalystReactantsProduct TypeReference
CuI2-Aminopyridines, Acetophenones2-Substituted Imidazo[1,2-a]pyridines organic-chemistry.org
Pd(OAc)2Pyridines, Aryl Halides, Amines2,3-Diarylimidazo[1,2-a]pyridines organic-chemistry.org
FeCl32-Aminopyridines, Nitroolefins3-Unsubstituted Imidazo[1,2-a]pyridines bio-conferences.org
I22-Aminopyridines, Aldehydes, Isocyanides3-Aminoimidazo[1,2-a]pyridines rsc.org
None2-Aminopyridines, α-HaloketonesSubstituted Imidazo[1,2-a]pyridines bio-conferences.org

Table 2: Overview of Reaction Mechanisms in Imidazo[1,2-a]pyridine Formation

Mechanism TypeKey StepsCommon ReactantsReference
Nucleophilic Substitution/CyclizationSN2 attack by pyridine N, Intramolecular condensation2-Aminopyridines, α-Haloketones bio-conferences.org
Cascade ReactionMichael addition, Intramolecular cyclization, Elimination2-Aminopyridines, Nitroolefins bio-conferences.org
Multicomponent Reaction (GBB)Imine formation, [4+1] cycloaddition, Rearrangement2-Aminopyridines, Aldehydes, Isocyanides rsc.org
Oxidative CyclizationC-H activation, C-N bond formation2-Aminopyridines, Ketones/Aldehydes organic-chemistry.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Imidazo 1,2 a Pyridin 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including imidazo[1,2-a]pyridin-5-amine (B183615) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the connectivity and spatial arrangement of atoms can be established.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of imidazo[1,2-a]pyridine (B132010) derivatives, the protons on the heterocyclic core typically appear in the aromatic region, generally between δ 6.5 and 9.5 ppm. The exact chemical shifts are influenced by the electronic effects of substituents. For a compound like 6-Chloroimidazo[1,2-a]pyridin-5-amine, the amino group (-NH₂) at the C5 position, being an electron-donating group, would cause an upfield shift for the adjacent protons. Conversely, the electron-withdrawing chlorine atom at the C6 position would lead to a downfield shift of nearby protons. The protons of the imidazole (B134444) ring (H2 and H3) and the pyridine (B92270) ring (H7 and H8) would all exhibit characteristic chemical shifts and coupling patterns. For instance, the H-7 and H-8 protons would likely show doublet or doublet of doublets splitting depending on their coupling with each other and with other protons. mdpi.com

Representative ¹H NMR Data for Imidazo[1,2-a]pyridine Derivatives:

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-phenylimidazo[1,2-a]pyridin-3-yl moietyH-89.02d8.0
2-phenylimidazo[1,2-a]pyridin-3-yl moietyH-57.59d8.0
2-phenylimidazo[1,2-a]pyridin-3-yl moietyH-6/H-76.79-6.82 / 7.16-7.24m-
Imidazo[1,2-a]pyrimidine-2-carbaldehydeH-510.07dd6.8, 1.9
Imidazo[1,2-a]pyrimidine-2-carbaldehydeH-78.74dd4.2, 1.9
Imidazo[1,2-a]pyrimidine-2-carbaldehydeH-67.37-7.32m-

Note: This table contains representative data from related structures to illustrate typical chemical shifts. Specific values for this compound may vary.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are typically found between δ 100 and 155 ppm. The carbon attached to the nitrogen atom (C8a) and the carbons of the imidazole ring (C2 and C3) usually resonate at the downfield end of this range. The presence of the chlorine atom at C6 would cause a significant downfield shift for this carbon, while the amino group at C5 would lead to an upfield shift for C5 and adjacent carbons due to its electron-donating nature.

Representative ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives:

Compound/FragmentCarbonChemical Shift (δ, ppm)
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-2145.34
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-3119.34
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-5124.53
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-6112.10
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-7126.16
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-8117.56
2-phenylimidazo[1,2-a]pyridin-3-yl moietyC-8a145.07
Imidazo[1,2-a]pyrimidine derivativeC-2152.91
Imidazo[1,2-a]pyrimidine derivativeC-3a144.37
Imidazo[1,2-a]pyrimidine derivativeC-5150.76
Imidazo[1,2-a]pyrimidine derivativeC-6111.33
Imidazo[1,2-a]pyrimidine derivativeC-7137.18

Note: This table contains representative data from related structures to illustrate typical chemical shifts. Specific values for this compound may vary. mdpi.comnih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of the proton network within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations from the aromatic rings and the C-Cl bond. nih.goviugaza.edu.ps

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Description
N-H (amine)3400-3250Symmetric and asymmetric stretching vibrations of the primary amine.
C-H (aromatic)3100-3000Stretching vibrations of C-H bonds on the aromatic rings.
C=N, C=C (aromatic)1620-1450Stretching vibrations within the imidazo[1,2-a]pyridine ring system.
C-N (aromatic amine)1335-1250Stretching vibration.
C-Cl850-550Stretching vibration of the carbon-chlorine bond.

Note: This table presents expected ranges for the functional groups present in the target molecule based on general IR correlation charts and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The imidazo[1,2-a]pyridine core is a chromophore that absorbs UV radiation. The absorption maxima (λ_max) are influenced by the substituents on the ring system. The presence of an auxochrome like the amino group and a chromophore-modifying group like chlorine will affect the position and intensity of the absorption bands. Typically, imidazo[1,2-a]pyridine derivatives exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. nih.govrsc.org The absorption spectra of some bis-imidazo[1,2-a]pyridine fluorophores show two main bands, one around 250-270 nm and another at longer wavelengths. nih.gov

Expected UV-Vis Absorption for Imidazo[1,2-a]pyridine Derivatives:

Compound TypeAbsorption Maxima (λ_max, nm)Transition Type
Imidazo[1,2-a]pyridine core~230-280π → π
Substituted Imidazo[1,2-a]pyridines~300-350π → π (often with charge-transfer character)

Note: This table provides a general overview. The specific λ_max values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₇H₆ClN₃). The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.govmdpi.com

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. For protonated 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation is the homolytic cleavage of the C-O bond. nih.gov For this compound, fragmentation might involve the loss of small molecules like HCN or the chlorine radical, providing further evidence for the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides the most definitive and unambiguous information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled and serves as the gold standard for structural elucidation.

A pertinent example can be found in the crystallographic analysis of compounds structurally related to this compound. For instance, the crystal structure of 6-Bromoimidazo[1,2-a]pyridin-8-amine, a closely related derivative, has been determined, providing a clear picture of its solid-state architecture. nih.gov The study revealed that the molecule is nearly planar and crystallizes in a monoclinic system. nih.gov The detailed crystallographic data obtained from such an analysis provides irrefutable proof of the molecular structure.

The analysis of the crystal packing of 6-Bromoimidazo[1,2-a]pyridin-8-amine shows that adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a layered structure. nih.gov This information on intermolecular forces is critical, as these interactions can significantly influence the physical properties and biological interactions of the compound. Similarly, X-ray studies on other imidazo[1,2-a]pyridine analogues have detailed the role of hydrogen bonding in their crystal packing. researchgate.net

The data obtained from X-ray crystallography is typically presented in a standardized format, as exemplified in the table below for 6-Bromoimidazo[1,2-a]pyridin-8-amine. nih.gov

Crystallographic Data for 6-Bromoimidazo[1,2-a]pyridin-8-amine

Parameter Value
Chemical Formula C₇H₆BrN₃
Molecular Weight 212.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.1378 (5)
b (Å) 21.2006 (8)
c (Å) 6.9744 (3)
β (°) 92.6106 (7)
Volume (ų) 2235.97 (15)
Z 12
Temperature (K) 100

Data sourced from a study on the crystal structure of 6-Bromoimidazo[1,2-a]pyridin-8-amine. nih.gov

Computational and Theoretical Chemistry Studies of 6 Chloroimidazo 1,2 a Pyridin 5 Amine Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods that have been widely applied to study the properties of imidazo[1,2-a]pyridine (B132010) derivatives. These calculations provide a fundamental understanding of the electronic and structural characteristics of these molecules.

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For analogues of 6-Chloroimidazo[1,2-a]pyridin-5-amine, such as ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net In these related systems, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. The analysis of the spatial distribution of these orbitals helps in understanding charge transfer interactions within the molecule.

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate-7.21-2.544.67

This table presents theoretical data for an analogous compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, as a reference for the potential electronic properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. The MEP surface is color-coded, with red indicating regions of high electron density (electronegative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (electropositive potential), which are prone to nucleophilic attack.

In studies of related imidazo[1,2-b]pyridazine (B131497) derivatives, MEP analysis has been performed to elucidate the reactive sites. researchgate.net For this compound, it is expected that the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the amino group would be regions of high electron density (red), while the hydrogen atoms and the regions around the chlorine atom would exhibit a more positive potential (blue).

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum of a compound. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific optical properties.

For imidazo[1,2-a]pyridine-based dyes, TD-DFT calculations have been successfully employed to predict their photophysical properties. researchgate.net The calculations can reveal the nature of the electronic transitions, such as n→π* or π→π*, and how they are influenced by substituents and the solvent environment. For this compound analogues, TD-DFT would be instrumental in understanding their absorption and emission characteristics.

DFT-based reactivity descriptors, such as global and local reactivity indices, are used to predict the chemical reactivity and selectivity of molecules. These parameters include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Theoretical investigations on related heterocyclic systems have utilized these parameters to understand their reactivity patterns. For this compound, such calculations would help in predicting its susceptibility to various chemical reactions and the preferred sites of attack.

Reactivity ParameterDefinitionSignificance for this compound Analogues
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.A higher value suggests a greater ability to accept electrons.
Chemical Hardness (η) The resistance to change in electron distribution or charge transfer.A higher value indicates greater stability and lower reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.A higher value indicates a stronger electrophilic character.

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation barriers, DFT can provide a detailed understanding of the reaction pathway. This knowledge is essential for optimizing reaction conditions and for designing more efficient synthetic routes.

Mechanistic studies have been conducted on the synthesis of imidazo[1,2-a]pyridines, providing insights into the reaction pathways. mdpi.comnih.govmdpi.com For reactions involving this compound, theoretical studies could be employed to investigate the role of catalysts, the effect of substituents on the reaction rate, and the stereoselectivity of the products.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

While a specific QSAR study on this compound was not identified, 2D-QSAR studies have been performed on related imidazoquinazoline derivatives to understand their antitumor activity. mdpi.com In such studies, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are correlated with the biological activity using statistical methods like multiple linear regression or partial least squares. A successful QSAR model can provide valuable insights into the structure-activity relationship and aid in the rational design of new therapeutic agents. For this compound analogues, a QSAR study could be instrumental in optimizing their biological activity for a specific target.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in understanding the binding modes of this compound analogues and elucidating the key intermolecular interactions that govern their biological activity.

Detailed research findings from molecular docking studies have revealed that analogues of the imidazo[1,2-a]pyridine scaffold can effectively engage the ATP-binding pocket of various protein kinases. For instance, in studies involving PI3Kα, a key enzyme in cancer signaling, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline were shown to form crucial hydrogen bonds with amino acid residues such as Lys802 and Gln859. nih.gov Furthermore, hydrophobic interactions, including van der Waals forces, pi-pi T-shaped stacking, and pi-sulfur interactions, contribute significantly to the stability of the ligand-protein complex. nih.gov The benzene (B151609) ring of one potent compound, 13k, was observed to form a pi-alkyl interaction with Leu807, further anchoring it within the active site. nih.gov

Similarly, in the exploration of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, docking studies with pantothenate synthetase (PDB ID: 3IVX) highlighted hydrogen bonding with residues Gly158, Met195, and Pro38, along with pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com The interaction of 6-Chloroimidazo[1,2-b]pyridazin-3-amine with its molecular targets is also mediated by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces.

These detailed interaction analyses are pivotal for structure-activity relationship (SAR) studies, providing a rational basis for designing analogues with improved affinity and specificity.

Interactive Data Table: Key Ligand-Target Interactions for Imidazo[1,2-a]pyridine Analogues

Compound/Analogue ClassTarget ProteinKey Interacting ResiduesType of Interaction
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesPI3Kα (PDB: 4ZOP)Lys802, Gln859, Leu807Hydrogen bond, pi-alkyl interaction
Imidazo[1,2-a]pyridine-3-carboxamide analoguesPantothenate synthetase (PDB: 3IVX)Gly158, Met195, Pro38, His47Hydrogen bond, pi-cation interaction
6-Chloroimidazo[1,2-b]pyridazin-3-amineKinases/ReceptorsNot specifiedHydrogen bond, hydrophobic, van der Waals

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for validating docking poses and assessing the binding stability of this compound analogues.

For imidazo[1,2-a]pyridine-3-carboxamide analogues targeting pantothenate synthetase, MD simulations performed for 1.2 nanoseconds confirmed the stability of the docked complex. openpharmaceuticalsciencesjournal.com The simulations, which account for the flexibility of the protein in a solvated environment, showed that the ligand maintained its binding pose with an acceptable root-mean-square deviation (RMSD) of less than 3 Å. openpharmaceuticalsciencesjournal.com This indicates a stable and favorable binding interaction.

In studies of pyridin-2-one based mIDH1 inhibitors, MD simulations were used to analyze parameters such as the radius of gyration (Rg), solvent accessible surface area (SASA), and the free energy landscape (FEL) to identify potent inhibitors with strong binding interactions. mdpi.com Similarly, MD simulations of imidazo[1,2-a]-pyridines as GABAA receptor positive allosteric modulators (PAMs) demonstrated that hydrogen bonds, π–π stacking, and hydrophobic interactions are essential for stable binding within the receptor's pocket. mdpi.com These simulations help to confirm that the initial docked conformation is maintained and that the key interactions are persistent throughout the simulation, lending confidence to the predicted binding mode.

In Silico Scaffold Hopping and Virtual Screening Methodologies for Novel Analogues

Scaffold hopping and virtual screening are powerful computational strategies for discovering novel chemotypes with desired biological activities. These methods allow for the exploration of vast chemical spaces to identify new molecular frameworks that can serve as starting points for drug discovery.

An innovative, pre-competitive virtual screening collaboration was successfully employed to explore and validate an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govscispace.com This ligand-based virtual screening of several proprietary pharmaceutical company libraries led to a rapid expansion of the hit chemotype, improving both antiparasitic activity and selectivity. nih.govscispace.com The process involved iterative rounds of similarity searching to identify analogues and structurally distinct compounds that fit the same basic pharmacophore. scispace.com

Virtual screening techniques can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as those using 2D and 3D similarity descriptors, have proven effective in identifying novel bioactive scaffolds. scilit.com Studies have shown that combining atom pair descriptors and 3D pharmacophore fingerprints with consensus scoring strategies can be highly successful in scaffold hopping. scilit.com

For the discovery of novel mIDH1 inhibitors, a workflow incorporating 3D-QSAR, scaffold hopping, and ADME prediction was utilized to design new structures based on a pyridin-2-one backbone. mdpi.com Similarly, a combination of pharmacophore modeling, Topomer Search, and molecular dockings was used to screen for and identify new hit compounds for α1-GABAAR PAMs with potential antipsychotic activity. mdpi.com These in silico methodologies are instrumental in expanding the chemical diversity of this compound analogues and identifying promising new candidates for further development.

Chemical Biology and Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridin 5 Amine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies on the Imidazo[1,2-a]pyridine (B132010) Core

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. acs.org Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Positional Scanning and Substituent Effects on Bioactivity

The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a critical role in determining the biological activity of these compounds. nih.govacs.org Research has shown that even minor changes in substituent position can lead to significant differences in potency and selectivity.

For instance, in a series of 6-substituted imidazo[1,2-a]pyridines evaluated for their activity against colon cancer cell lines, the nature of the substituent at the 6-position was found to be a key determinant of cytotoxicity. nih.gov Similarly, studies on imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents revealed that substitutions at the 7-position of the imidazo[1,2-a]pyridine core influenced their minimum inhibitory concentration (MIC). nih.gov Specifically, replacing a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity. nih.gov

The effect of substituents is not limited to the pyridine (B92270) ring. Modifications at the 2- and 3-positions of the imidazole (B134444) ring also have a profound impact on bioactivity. For example, the nature of the C-2 substituent in imidazo[1,2-a]pyridines bearing a thioether side chain at position 3 strongly influenced their antiviral activity against human cytomegalovirus (HCMV). nih.gov In another study, the introduction of bulky and more lipophilic biaryl ethers at the 3-position of imidazo[1,2-a]pyridine-3-carboxamides resulted in compounds with nanomolar potency against Mycobacterium tuberculosis. rsc.org

The following table summarizes the effects of various substituents on the bioactivity of imidazo[1,2-a]pyridine derivatives based on several studies.

Position Substituent Observed Effect on Bioactivity Target/Assay
6VariousExcellent activity against colon cancer cell lines HT-29 and Caco-2. nih.govColon Cancer Cells
7Chloro (vs. Methyl)5-fold decrease in activity. nih.govMycobacterium tuberculosis
2Biphen-4-ylInfluenced antiviral activity. nih.govHuman Cytomegalovirus
3Thioether side chainEssential for antiviral activity. nih.govHuman Cytomegalovirus
3Biaryl ethersNanomolar potency. rsc.orgMycobacterium tuberculosis
3NitroPart of a scaffold with antikinetoplastid activity. mdpi.comTrypanosoma brucei brucei

Strategies for Modifying the Imidazopyridine Ring System for Enhanced Biological Properties

Several strategies have been employed to modify the imidazopyridine ring system to enhance its biological properties. These strategies often involve scaffold hopping, conformational restriction, and the introduction of specific functional groups to improve target engagement and pharmacokinetic profiles. mdpi.comacs.org

One common approach is the introduction of different substituents at various positions on the imidazole and pyridine moieties. nih.gov For example, a scaffold-hopping strategy was used on a 3-nitroimidazo[1,2-a]pyridine (B1296164) core to discover new compounds with improved properties by replacing the carbon atom at position 5 with a nitrogen atom, leading to the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com

Furthermore, the synthesis of hybrid molecules by combining the imidazopyridine scaffold with other pharmacophores has been explored. For instance, pyrazolo-imidazo[1,2-a]pyridine molecular conjugates have been synthesized as potential antibacterial agents. nih.gov

Molecular Mechanism of Action (MoA) Elucidation

Understanding the molecular mechanism of action is crucial for the rational design of more effective and selective drugs. For imidazo[1,2-a]pyridine derivatives, this involves identifying their biological targets, characterizing their binding modes, and analyzing their effects on cellular pathways.

Identification and Characterization of Biological Targets (e.g., Enzymes, Receptors)

Imidazo[1,2-a]pyridine derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors. nih.govwikipedia.org Their diverse pharmacological activities stem from their ability to modulate the function of these key cellular components.

Enzymes: A significant number of imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors. For example, certain derivatives have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). nih.gov Specifically, an imidazo[1,2-a]pyridine-pyridine derivative was found to potently inhibit both wild-type and mutated forms of FLT3, including those resistant to other inhibitors. nih.gov Others have been investigated as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cancer development, and as inhibitors of the Bcr-Abl tyrosine kinase, which is associated with chronic myeloid leukemia. google.comwikipedia.org

The PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, is another major target. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting the ATP-binding site of PI3K. nih.gov Additionally, some derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov

Receptors: Imidazo[1,2-a]pyridines are well-known for their interaction with the GABAA receptor, acting as positive allosteric modulators, which is the basis for the sedative and anxiolytic effects of drugs like zolpidem. wikipedia.org Beyond the central nervous system, these compounds also target peripheral benzodiazepine (B76468) receptors (PBRs), stimulating steroidogenesis. nih.gov More recently, derivatives have been developed as antagonists for the P2Y1 receptor, a promising target for treating ischemic stroke. acs.orgacs.org

The following table provides a summary of some identified biological targets for imidazo[1,2-a]pyridine derivatives.

Target Class Specific Target Therapeutic Area
EnzymesFms-like tyrosine kinase 3 (FLT3) nih.govCancer (AML)
Pim kinases google.comCancer
Bcr-Abl tyrosine kinase wikipedia.orgCancer (CML)
PI3K/Akt/mTOR pathway nih.govCancer
Cyclooxygenase-2 (COX-2) nih.govInflammation
ReceptorsGABAA receptor wikipedia.orgSedative/Hypnotic, Anxiolytic
Peripheral benzodiazepine receptors (PBRs) nih.govNeurosteroidogenesis
P2Y1 receptor acs.orgacs.orgIschemic Stroke
Programmed death-ligand 1 (PD-L1) nih.govCancer Immunotherapy

Investigation of Binding Modes and Interaction Specificity

Understanding how imidazo[1,2-a]pyridine derivatives bind to their biological targets is essential for optimizing their affinity and selectivity. Molecular docking and X-ray crystallography are powerful tools used to investigate these interactions at the atomic level. nih.govnih.gov

Studies on imidazo[1,2-a]pyridines as PD-1/PD-L1 antagonists have utilized molecular docking and co-crystallization to elucidate their binding mode. nih.gov These investigations revealed that the imidazopyridine core can occupy a specific pocket on the PD-L1 dimer, with substituents forming key interactions, such as π-stacking with tyrosine residues. nih.gov The orientation and interactions of the substituents were found to be critical for the inhibitory activity. nih.gov

In the case of Bcr-Abl kinase inhibitors, X-ray crystallography has shown that the imidazo[1,2-b]pyridazine (B131497) core can bind to the adenine (B156593) pocket of the enzyme. wikipedia.org Specific substituents, such as a methylphenyl group, occupy a hydrophobic pocket, while an ethynyl (B1212043) linkage forms favorable van der Waals interactions. wikipedia.org

Molecular docking studies have also been used to predict the binding of imidazo[1,2-a]pyridine derivatives to other targets, such as the NF-κB p50 subunit. nih.gov These studies indicated that the derivatives could fit into the active site and form hydrogen bonds, and that co-administration with other molecules like curcumin (B1669340) could enhance this binding. nih.gov

Analysis of Cellular Pathway Modulation and Signal Transduction

The interaction of imidazo[1,2-a]pyridine derivatives with their biological targets triggers a cascade of downstream events, leading to the modulation of cellular pathways and signal transduction.

A prominent example is the inhibition of the PI3K/Akt/mTOR pathway. nih.gov By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. nih.gov

Another key pathway affected by imidazo[1,2-a]pyridine derivatives is the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer. nih.gov Certain derivatives have been shown to suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB. nih.gov This is achieved, in part, by increasing the expression of IκBα, an inhibitor of NF-κB. nih.gov The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, as well as enzymes such as iNOS and COX-2. nih.gov

In the context of cancer, 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cells through a pathway involving the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8. nih.gov

The diverse biological activities of imidazo[1,2-a]pyridine derivatives are a direct consequence of their ability to modulate these fundamental cellular processes.

Application as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the validation of drug targets. The imidazo[1,2-a]pyridine scaffold, with its versatile biological activities, presents a promising framework for the development of such probes. nih.gov While direct applications of 6-Chloroimidazo[1,2-a]pyridin-5-amine as a chemical probe are not extensively documented, its structural features suggest its potential as a valuable starting point for probe development.

The core structure of this compound possesses functionalities that can be chemically modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. The amine group at the 5-position, for instance, can serve as a handle for conjugation without significantly altering the core pharmacophore responsible for target engagement. The chlorine atom at the 6-position influences the electronic properties of the ring system and can be a site for further functionalization through cross-coupling reactions. nih.gov

Derivatives of the related imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of various enzymes, including kinases, which are crucial regulators of cellular processes. nih.gov By developing fluorescently labeled or affinity-based probes from this compound, researchers could visualize the subcellular localization of its targets or isolate and identify binding partners within a complex biological system. Such probes would be instrumental in understanding the mechanism of action of this class of compounds and in identifying new therapeutic opportunities.

Design and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives for Chemical Biology Applications

The design and synthesis of novel imidazo[1,2-a]pyridine derivatives are driven by the need to optimize their biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different substituents on the heterocyclic core influence target interaction.

A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of a 2-aminopyridine (B139424) with an α-haloketone. For the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has proven to be an efficient one-pot procedure. nih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov

Further functionalization of the imidazo[1,2-a]pyridine core can be achieved through various organic reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl groups at specific positions, which has been shown to be crucial for the biological activity of some derivatives. nih.gov

SAR studies on related 6-substituted imidazo[1,2-a]pyridine derivatives have provided valuable information for the design of new compounds. For example, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives developed as PI3Kα inhibitors, the nature of the substituents on both the quinazoline (B50416) and imidazo[1,2-a]pyridine rings significantly impacted their anticancer activity. nih.gov

CompoundR1 (at C4 of Quinazoline)R2 (at C2 of Imidazopyridine)R3 (at C3 of Imidazopyridine)PI3Kα IC50 (nM)Antiproliferative Activity (HCC827 IC50, μM)
10q-NH24-fluorophenyl-COOCH3-0.14
10h-NH24-fluorophenyl-COOC2H5-0.23
10r-NH23-pyridyl-COOCH3-0.18
10i-NH23-pyridyl-COOC2H5-0.31
13k-NH-cyclopropyl--1.940.09

Table 1: Structure-Activity Relationship of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3Kα Inhibitors. Data sourced from a study on anticancer agents. nih.gov

The data in Table 1 illustrates that small changes in the substituents can lead to significant differences in biological activity. For instance, compounds with a methyl ester at the R3 position (10q, 10r) generally show better antiproliferative activity than the corresponding ethyl esters (10h, 10i). nih.gov Furthermore, the introduction of a cyclopropylamino group at the R1 position in compound 13k resulted in a highly potent PI3Kα inhibitor with strong antiproliferative effects. nih.gov These findings highlight the importance of systematic modifications around the imidazo[1,2-a]pyridine scaffold in the development of new chemical entities for chemical biology and therapeutic applications. The strategic placement of a chlorine atom at the 6-position and an amine at the 5-position on the imidazo[1,2-a]pyridine core provides a unique starting point for the design of novel derivatives with potentially distinct biological profiles.

Q & A

Q. Basic

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns. For example, coupling constants in ¹H NMR distinguish C3 vs. C5 substitution .
  • X-ray crystallography resolves ambiguous structures (e.g., allylated derivatives) .
  • HRMS validates molecular formulas, especially for intermediates with isotopic labeling .

How does the choice of metal base (e.g., TMPMgCl·LiCl vs. TMP₂Zn·2MgCl₂·2LiCl) affect regioselectivity in functionalization reactions?

Q. Advanced

  • TMPMgCl·LiCl favors C3 metalation at −60°C due to ionic N–Mg interactions, producing 3,6-disubstituted derivatives (e.g., 7a–g, 40–78% yield) .
  • TMP₂Zn·2MgCl₂·2LiCl switches regioselectivity to C5 at −20°C, attributed to thermodynamically stable intermediates with intramolecular CH/Cl interactions (e.g., 8a–g, 52–85% yield) .
  • DFT calculations rationalize selectivity by comparing pKa differences (~2 units between C3 and C5 in chlorinated analogs) .

How can researchers resolve contradictions in regioselectivity data during metalation?

Q. Advanced

  • Computational modeling : Compare DFT-calculated pKa values and transition-state energies to identify dominant pathways .
  • Additive screening : LiCl coordination stabilizes intermediates (e.g., chelation at N1 directs C8 functionalization) .
  • Isotopic labeling : Quench intermediates with D₂O to track deuterium incorporation (e.g., 60:40 C3/C5 ratio in unsubstituted analogs) .

What substitution reactions are feasible for the chloro group in this compound?

Q. Basic

  • Nucleophilic substitution : Replace Cl with amines (e.g., NaN₃ in DMF at 80°C) .
  • Cross-coupling : Pd-catalyzed Negishi or Suzuki reactions with organozinc/boron reagents (e.g., arylzinc reagents, 90–98% yield) .
  • Grignard addition : Alkyl/aryl-MgBr adds to C8 via N1 coordination, followed by oxidation (e.g., DDQ yields 27a–f, 33–95%) .

How can in silico methods predict biological targets for this compound derivatives?

Q. Advanced

  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., AKT inhibitors) using structural analogs .
  • SAR tables : Compare similarity indices (e.g., 0.86–0.92 for triazole derivatives) to prioritize synthesis .
  • ADMET prediction : Calculate logP and polar surface area to optimize bioavailability .

What challenges arise when scaling up the synthesis of this compound?

Q. Advanced

  • Regioselectivity control : Batch-to-batch variability in metalation requires precise temperature gradients (±2°C) .
  • Purification bottlenecks : Chromatography is impractical for large-scale; switch to fractional crystallization (e.g., EtOAc/hexane) .
  • Catalyst recycling : Pd-PEPPSI-iPr₂ recovery via filtration improves cost-efficiency in cross-couplings .

How do structural modifications at the 3-position influence bioactivity?

Q. Advanced

  • Carbohydrazide addition : Enhances hydrogen bonding with protease active sites (e.g., antiviral activity) .
  • Bromine substitution : Increases lipophilicity, improving blood-brain barrier penetration (e.g., neuroactive analogs) .
  • Cyanogroup incorporation : Reduces metabolic degradation (t₁/₂ increased by 2× in microsomal assays) .

What computational tools validate experimental regioselectivity in functionalization?

Q. Advanced

  • DFT-driven pKa mapping : Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts proton affinities .
  • NBO analysis : Identifies stabilizing interactions (e.g., LiCl chelation lowers C8 metalation barrier) .
  • MD simulations : Assess solvent effects on transition states (THF vs. DMF) .

How can researchers optimize reaction yields for multi-step syntheses?

Q. Advanced

  • Stepwise quenching : Isolate intermediates (e.g., diheteroarylzinc 14) before electrophilic trapping .
  • Catalyst screening : Pd-PEPPSI-iPent outperforms Pd(PPh₃)₄ in sterically hindered couplings (e.g., 69% vs. 46% yield) .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 1 h vs. 12 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.